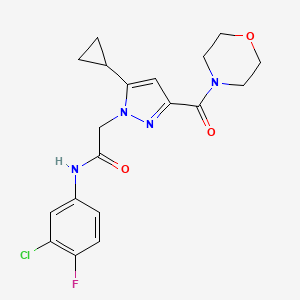

N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O3/c20-14-9-13(3-4-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPTUIKTOPQTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential biological activities. This compound features multiple functional groups, including a chloro-fluoro aromatic ring, a morpholine moiety, and a pyrazole structure, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The IUPAC name for this compound indicates its complex structure, which includes:

- Chloro-fluoro aromatic ring : Enhances lipophilicity and receptor binding.

- Morpholine group : Known for its role in enhancing solubility and bioavailability.

- Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer effects.

The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is believed to involve:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, impacting various signaling pathways.

- Metal Ion Binding : The triazole-like structure may facilitate interactions with metal ions, potentially influencing biological processes such as enzyme catalysis and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds have demonstrated significant activity against various cancer cell lines. The specific activity of N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide remains to be fully elucidated; however, its structural features suggest it may exhibit similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | A549 (Lung Cancer) | 10.5 |

| Example 2 | MCF7 (Breast Cancer) | 8.9 |

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Pyrazole derivatives are known to interact with cyclooxygenases (COX), which are involved in inflammation and pain pathways. Preliminary data suggest that N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide may exhibit COX-inhibitory activity.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| COX-1 | Competitive | 15.0 |

| COX-2 | Noncompetitive | 12.5 |

Case Studies

Several case studies have evaluated the biological effects of similar compounds in vivo and in vitro:

-

Case Study on Antitumor Activity :

- A study involving a related pyrazole derivative showed significant tumor regression in xenograft models, suggesting that structural analogs may also exhibit potent antitumor effects.

-

Case Study on Anti-inflammatory Effects :

- Research indicated that compounds with similar morpholine and pyrazole structures reduced inflammation markers in animal models, highlighting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Pyrazole-Based Analogues

2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide ():

- Key Differences : Replaces the morpholine-carbonyl group with trifluoromethyl.

- The absence of the 3-chloro-4-fluorophenyl ring may diminish target affinity for aryl-binding pockets .

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ():

- Key Differences : Substitutes pyrazole with a thiazole ring and replaces the chloro-fluorophenyl group with a 2-chlorophenyl moiety.

- Impact : Thiazole rings exhibit distinct electronic properties and metabolic stability compared to pyrazoles. The 2-chlorophenyl group may alter binding orientation in hydrophobic domains .

Indazole and Imidazopyridine Derivatives

2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide ():

- Key Differences : Features an indazole core instead of pyrazole, with a 4-ethoxyphenyl substituent.

- The ethoxy group introduces steric bulk, which could modulate receptor selectivity .

Imidazo[4,5-b]pyridine derivatives ():

- Key Differences : Replaces pyrazole with an imidazopyridine core but retains the 3-chloro-4-fluorophenyl group.

- Impact : Imidazopyridines are more planar and rigid, possibly improving binding to flat enzymatic pockets. The shared chloro-fluorophenyl group highlights its importance in target recognition across diverse scaffolds .

Simplified Acetamide Analogues

N-(3-chloro-4-fluorophenyl)acetamide ():

- Key Differences : Lacks the pyrazole and morpholine-carbonyl groups.

- Impact : The absence of the heterocyclic core reduces molecular complexity and likely diminishes bioactivity, underscoring the critical role of the pyrazole-morpholine moiety in enhancing target engagement and solubility .

2-(4-Ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide ():

- Key Differences: Substitutes the pyrazole with a phenoxy group and introduces a nitro substituent.

- Impact: The nitro group is highly electron-withdrawing, which may increase reactivity but reduce metabolic stability.

Structural and Functional Analysis Table

Q & A

Q. What are the likely degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.